BenchChemオンラインストアへようこそ!

Phenoxan

HIV-1 Antiviral Cytoprotection

Phenoxan is an oxazole-γ-pyrone metabolite from Polyangium sp. that uniquely blocks HIV-1-induced cytopathicity (EC50 ~6.6 nM) without targeting reverse transcriptase, unlike AZT. It is a selective NADH-ubiquinone oxidoreductase (Complex I) inhibitor, structurally distinct from rotenone. Ideal for dissecting HIV-1 post-entry steps, probing mitochondrial biology, and serving as a benchmark in heterocyclic synthesis. Not interchangeable with generic metabolites or standard antiretrovirals. Secure high-purity Phenoxan to ensure reproducible, target-specific experimental results.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 134332-63-1
Cat. No. B148466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxan
CAS134332-63-1
Synonyms5-ethyl-2-methoxy-3-methyl-6-(2-((E)-3-methyl-4-phenyl-but-3-enyl)oxazol-4-yl)pyran-4-one
phenoxan
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CCC(=CC3=CC=CC=C3)C
InChIInChI=1S/C23H25NO4/c1-5-18-21(25)16(3)23(26-4)28-22(18)19-14-27-20(24-19)12-11-15(2)13-17-9-7-6-8-10-17/h6-10,13-14H,5,11-12H2,1-4H3/b15-13+
InChIKeyOFVMLCJEDYAOIB-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxan (CAS 134332-63-1) for Research: Definition, Source, and Core Mechanism


Phenoxan (CAS 134332-63-1) is a naturally occurring oxazole-γ-pyrone secondary metabolite first isolated from the myxobacterium Polyangium sp. [1]. Its chemical structure is defined as 3-ethyl-6-methoxy-5-methyl-2-[2-[(3E)-3-methyl-4-phenyl-3-buten-1-yl]-4-oxazolyl]-4H-pyran-4-one, with a molecular formula of C23H25NO4 and a molecular weight of 379.45 g/mol [1]. Phenoxan is primarily recognized as an inhibitor of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I), which disrupts cellular respiration [1][2]. Critically, its nomenclature must be distinguished from the calcium channel blocker Fendiline, which is sometimes referred to by the same synonym [1].

The Pitfalls of Substituting Phenoxan: Why Not All HIV-1 Inhibitors or Complex I Blockers Are Equivalent


Phenoxan cannot be generically substituted with other myxobacterial metabolites or standard antiretroviral agents. Its unique profile, characterized by potent, sub-nanomolar protection against HIV-1-induced cytopathicity that is distinct from its modest reverse transcriptase (RT) inhibition, sets it apart [1]. Furthermore, its mechanism as a Complex I inhibitor differentiates it from other HIV-1 inhibitors like AZT, which acts as a nucleoside analog RT inhibitor, and from the standard Complex I inhibitor rotenone, which exhibits a different binding site and toxicity profile [1][2]. These fundamental differences in potency, target engagement, and mechanism of action directly impact experimental outcomes, rendering generic substitution unreliable for replication or comparative studies. The following quantitative evidence elucidates the precise boundaries of Phenoxan's activity and its position relative to key comparators.

Quantitative Differentiation of Phenoxan: Direct Comparisons with Analogs and In-Class Compounds


HIV-1 Cytoprotection: Phenoxan vs. Phenalamide A1 and Thiangazole in MT-4 Cells

Phenoxan provides a specific level of protection against HIV-1-induced cytopathic effects in MT-4 cells. Its minimum active concentration is 6.6 nM, which is 6.5-fold less potent than phenalamide A1 (1.02 nM) but over 1,400-fold more potent than thiangazole (4.7 pM) [1]. This places Phenoxan as a moderately potent cytoprotective agent in this class, offering a distinct activity window for research where extreme potency is not required or where specific cellular response profiles are under investigation. The corresponding cytotoxic concentrations (CC50) for the same cell line were 6.6 µM for Phenoxan, 102 µM for phenalamide A1, and 4.7 µM for thiangazole, highlighting a wide therapeutic window for Phenoxan and phenalamide A1, but a narrow one for thiangazole [1].

HIV-1 Antiviral Cytoprotection

HIV-1 Reverse Transcriptase (RT) Inhibition: Phenoxan vs. Phenalamide A1 and Thiangazole

Phenoxan is a weak inhibitor of HIV-1 reverse transcriptase (RT) in a cell-free enzymatic assay, with an IC50 value of 376 µM [1]. This is comparable to phenalamide A1 (IC50 = 386 µM) and thiangazole (IC50 = 263 µM), but notably, these concentrations are approximately 50,000-fold higher than their respective cytoprotective concentrations [1]. This strong divergence between cellular and enzymatic potency confirms that RT inhibition is not the primary mechanism for the antiviral effect of Phenoxan and its analogs, distinguishing them from nucleoside RT inhibitors like AZT, which act directly on the enzyme [1].

HIV-1 Reverse Transcriptase Enzyme Inhibition

HIV-1 vs. HIV-2 Specificity: Phenoxan and Analogs Fail to Inhibit HIV-2

Phenoxan, along with phenalamide A1 and thiangazole, demonstrates high specificity for HIV-1, as they do not interfere with HIV-2-dependent cell death in MT-4 cells [1]. This selectivity profile mirrors that of other non-nucleoside RT inhibitors (NNRTIs) like HEPT and TIBO derivatives, which are known for their strict HIV-1 specificity [1]. In contrast, nucleoside analog RT inhibitors (NRTIs) like AZT are typically active against both HIV-1 and HIV-2. This finding further reinforces that Phenoxan's mechanism, while not directly targeting RT, is highly specific to the HIV-1 replication cycle, likely at a post-entry step distinct from RT.

HIV-2 Specificity Antiviral

Comparative Structural Stability in Monkeypox TMPK Docking: Phenoxan vs. Aurachin A and Soraphinol A

In a computational study evaluating myxobacterial metabolites as inhibitors of Monkeypox virus thymidylate kinase (TMPK), Phenoxan exhibited instability in molecular dynamics simulations and a negative impact on active site integrity, in contrast to Aurachin A and Soraphinol A which maintained stable binding and preserved active site structure [1]. While this study did not provide quantitative binding affinity data (e.g., Kd or IC50), the comparative dynamics analysis clearly distinguishes Phenoxan's behavior from that of the more promising candidates. This suggests that Phenoxan is not a suitable binder for this specific viral target and may have general limitations in binding to certain protein pockets due to its molecular flexibility or size.

Monkeypox Thymidylate Kinase Molecular Dynamics

Optimal Use Cases for Phenoxan (134332-63-1) in Research and Development


HIV-1 Mechanistic Studies Requiring a Non-RT, Post-Entry Inhibitor with Defined Potency

Phenoxan is ideal for dissecting HIV-1 replication mechanisms, particularly for investigating post-entry steps where its specific, non-RT-mediated activity is required [1]. Its defined cytoprotective potency (EC50 ~6.6 nM) and lack of HIV-2 activity allow for precise, target-specific pathway analysis, distinct from the effects of broad-spectrum NRTIs like AZT [1]. Researchers can use Phenoxan to probe the role of specific viral-host interactions that are exclusive to HIV-1 and not shared with HIV-2.

Mitochondrial Complex I Research as a Chemical Probe

As a confirmed inhibitor of NADH-ubiquinone oxidoreductase (Complex I) of the respiratory chain, Phenoxan serves as a valuable chemical probe for mitochondrial biology studies [2]. Its distinct molecular structure compared to the classical Complex I inhibitor rotenone may offer a different binding mode or interaction profile, making it a useful tool for comparative pharmacology and for studying the nuances of Complex I function and dysfunction [2].

Counter-Screening for Monkeypox and Other Viral TMPK Inhibitors

Based on computational data showing Phenoxan's instability and negative impact on Monkeypox TMPK active site integrity, it is not recommended for use as an inhibitor in this context [1]. However, this property makes Phenoxan a useful negative control or counter-screen compound in drug discovery campaigns targeting viral thymidylate kinases. Its behavior can help validate assay specificity and identify false-positive hits arising from non-specific, disruptive binding.

Natural Product Chemistry and Total Synthesis Studies

Phenoxan's unique oxazole-γ-pyrone structure presents a non-trivial synthetic challenge, making it a benchmark target for developing new methodologies in heterocyclic chemistry. The total synthesis of Phenoxan has been reported, and research continues on synthesizing analogs [3]. For academic and industrial groups focused on complex natural product synthesis, Phenoxan serves as a valuable test case for evaluating new bond-forming reactions and strategies.

Quote Request

Request a Quote for Phenoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.